molecular formula C51H42O3Pd2 B046781 Tris(dibenzylideneacetone)dipalladium(0) CAS No. 51364-51-3

Tris(dibenzylideneacetone)dipalladium(0)

Cat. No.: B046781
CAS No.: 51364-51-3
M. Wt: 915.7 g/mol
InChI Key: CYPYTURSJDMMMP-UHFFFAOYSA-N
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Description

Tris (dibenzylideneacetone) dipalladium, commonly referred to as Tris DBA, is an organopalladium compound. It is a complex of palladium (0) with dibenzylideneacetone. The compound is a dark-purple/brown solid that is modestly soluble in organic solvents. Tris DBA is widely used as a homogeneous catalyst in organic synthesis due to the ease with which the dibenzylideneacetone ligands are displaced .

Mechanism of Action

Target of Action

Tris(dibenzylideneacetone)dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound . The primary targets of this compound are various biochemical reactions where it acts as a catalyst. It is particularly used in various coupling reactions .

Mode of Action

The compound is a complex of palladium(0) with dibenzylideneacetone (dba). The Pd(0) centres are bound to the alkene parts of the dba ligands . It is known for its high reactivity and ability to facilitate oxidative addition reactions . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .

Biochemical Pathways

The compound is used as a catalyst in various biochemical pathways. Some of the reactions it catalyzes include Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . It is also used in the synthesis of epoxides, alpha-arylation of ketones, and in combination with BINAP for the asymmetric heck arylation of olefins .

Result of Action

The result of the action of Tris(dibenzylideneacetone)dipalladium(0) is the facilitation of various biochemical reactions. For example, it has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids . In the context of cancer research, it has been demonstrated that Tris DBA can reduce melanoma cell proliferation by inhibiting the activation of MAPK, Akt, STAT3, and phospho-S6 kinase, and downregulating the expression of N-myristoyltransferase-1 .

Action Environment

The action of Tris(dibenzylideneacetone)dipalladium(0) can be influenced by various environmental factors. For instance, the compound is modestly soluble in organic solvents . Therefore, the choice of solvent can impact the efficacy of the compound as a catalyst. Furthermore, the compound is often used in catalytic amounts, which means that the concentration of the compound in the reaction environment can also influence its efficacy .

Biochemical Analysis

Biochemical Properties

Tris(dibenzylideneacetone)dipalladium(0) has been found to interact with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the STAT3 signaling pathway in hepatocellular carcinoma (HCC) and multiple myeloma (MM) cancer cells by elevating the expression of SHP2 .

Cellular Effects

Tris(dibenzylideneacetone)dipalladium(0) has significant effects on various types of cells and cellular processes. It abrogates tumor progression in hepatocellular carcinoma and multiple myeloma preclinical models by regulating the STAT3 signaling pathway .

Molecular Mechanism

At the molecular level, Tris(dibenzylideneacetone)dipalladium(0) exerts its effects through several mechanisms. It inhibits the STAT3 signaling pathway, which is a major oncogenic transcription factor that is constitutively activated in many types of human cancers .

Temporal Effects in Laboratory Settings

It is known that it has significant antiproliferative activity against melanoma cells .

Dosage Effects in Animal Models

The effects of Tris(dibenzylideneacetone)dipalladium(0) vary with different dosages in animal models. It has shown activity against B16 murine and A375 human melanoma in vivo .

Metabolic Pathways

It is known to inhibit several signaling pathways including activation of mitogen-activated protein kinase, Akt, Stat-3, and S6 kinase activation .

Preparation Methods

Chemical Reactions Analysis

Tris DBA undergoes various types of reactions, primarily serving as a source of soluble palladium (0) in catalytic processes. It is particularly effective in facilitating oxidative addition reactions. Common reactions involving Tris DBA include:

The reagents and conditions used in these reactions vary, but they typically involve the use of aryl halides and boronic acids in the presence of Tris DBA as a catalyst. The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .

Comparison with Similar Compounds

Tris DBA is unique among palladium (0) complexes due to its specific ligand structure and reactivity. Similar compounds include:

Compared to these compounds, Tris DBA offers distinct advantages in terms of its catalytic efficiency and the ease with which its ligands can be displaced. This makes it particularly useful in a wide range of catalytic applications.

Properties

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPYTURSJDMMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H42O3Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tris(dibenzylideneacetone)dipalladium(0)?

A: The molecular formula of Tris(dibenzylideneacetone)dipalladium(0) is C51H42O3Pd2, and its molecular weight is 915.72 g/mol [].

Q2: Is there spectroscopic data available for this compound?

A: Yes, Tris(dibenzylideneacetone)dipalladium(0) has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy [, , , ].

Q3: What are the major catalytic applications of Pd2(dba)3?

A3: Pd2(dba)3 is extensively employed as a catalyst in various organic reactions, including:

  • Cross-coupling Reactions: These reactions, like the Suzuki-Miyaura reaction, Negishi coupling, and Stille coupling, are crucial for forming carbon-carbon bonds and are widely used in pharmaceutical and materials science [, , , , ].
  • Allylation Reactions: Pd2(dba)3 catalyzes the addition of allyl groups to various substrates, facilitating the formation of complex molecules [, , , ].
  • Carbonylation Reactions: These reactions involve introducing a carbonyl group (C=O) into a molecule, often used in synthesizing ketones, aldehydes, and carboxylic acids [, ].
  • Cyclization Reactions: Pd2(dba)3 can mediate ring-forming reactions, which are essential for synthesizing natural products and other cyclic compounds [, , ].

Q4: How does Pd2(dba)3 act as a catalyst in these reactions?

A: Pd2(dba)3 serves as a precursor to catalytically active Pd(0) species. The dibenzylideneacetone (dba) ligands are labile and can dissociate in solution, generating coordinatively unsaturated Pd(0) species that readily participate in catalytic cycles [, , ].

Q5: What are the advantages of using Pd2(dba)3 as a catalyst?

A5: Pd2(dba)3 offers several advantages as a catalyst:

  • Air Stability: Unlike many other Pd(0) complexes, Pd2(dba)3 is relatively stable in air, making it easier to handle and store [, ].
  • Solubility: It shows good solubility in various organic solvents, facilitating its use in homogeneous catalysis [, ].
  • Versatility: It can be used with various ligands to fine-tune its reactivity and selectivity for specific reactions [, , ].

Q6: Are there any drawbacks to using Pd2(dba)3?

A6: Yes, some potential drawbacks exist:

  • Decomposition: Pd2(dba)3 can decompose over time, especially in solution and under exposure to air and light, potentially affecting its catalytic activity [, ].
  • Nanoparticle Formation: Commercial samples of Pd2(dba)3 can contain a significant amount of Pd nanoparticles, which can influence catalytic activity and complicate mechanistic studies [].

Q7: How does the presence of ligands affect the stability and activity of Pd2(dba)3?

A: Ligands play a crucial role in modifying the stability and activity of Pd2(dba)3. Bulky and electron-rich ligands can stabilize the catalytically active Pd(0) species, enhancing its activity and lifetime [, , ].

Q8: How is Pd2(dba)3 used in materials science and nanotechnology?

A8: Pd2(dba)3 is employed as a precursor for generating Pd nanoparticles, which have applications in various fields:

  • Catalysis: Pd nanoparticles are highly active catalysts for a wide range of chemical transformations, including hydrogenation, oxidation, and coupling reactions [, ].
  • Electronics: Pd nanoparticles find use in conductive inks, pastes, and other electronic materials due to their excellent electrical conductivity [].
  • Sensors: The unique optical and electronic properties of Pd nanoparticles make them valuable in developing various sensors, including gas sensors and biosensors [].

Q9: How are Pd nanoparticles synthesized from Pd2(dba)3?

A9: Pd nanoparticles can be synthesized from Pd2(dba)3 using various methods, including:

  • Thermal Decomposition: Heating Pd2(dba)3 in the presence of a stabilizing agent, such as a polymer or ligand, can lead to the formation of Pd nanoparticles [, , ].
  • Chemical Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) can reduce Pd2(dba)3 to form Pd nanoparticles [].

Q10: What are the current research trends related to Pd2(dba)3?

A10: Current research trends include:

  • Developing More Efficient Catalytic Systems: Researchers are exploring new ligands and reaction conditions to enhance the activity, selectivity, and stability of Pd2(dba)3-based catalysts [, , , ].
  • Synthesizing Nanomaterials: New methods for synthesizing Pd nanoparticles with controlled size, shape, and composition using Pd2(dba)3 as a precursor are being investigated [, ].
  • Exploring Biological Applications: Studies are underway to investigate the potential anticancer activity of Pd2(dba)3 and its derivatives [, ].
  • Synthesis of regioregular poly(3-octylthiophene)s via Suzuki polycondensation []
  • Palladium-catalyzed CN cross-coupling of N′-monosubstituted sulfondiimines with aryl bromides []
  • Construction of Trifluoromethyl‐Bearing Quaternary Carbon Centers []
  • Synthesis of N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester []
  • Rapid “Mix‐and‐Stir” Preparation of Well‐Defined Palladium on Carbon Catalysts []
  • Asymmetric synthesis of alpha-aminoamides by Pd-catalyzed double carbohydroamination [, ]
  • Asymmetric synthesis of (-)-aurantioclavine via palladium-catalyzed intramolecular allylic amination [].

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